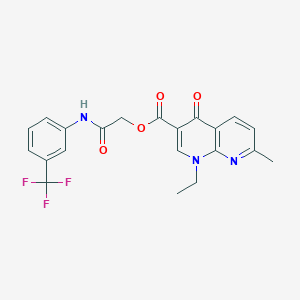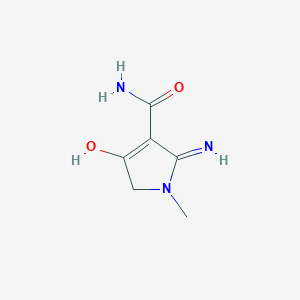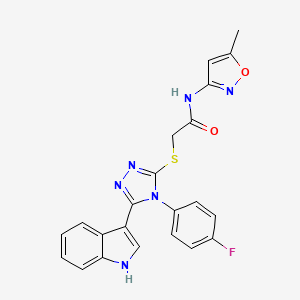
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H18F3N3O4 and its molecular weight is 433.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Structure-Activity Relationships
One significant area of research involving compounds related to 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate focuses on their antibacterial properties. Studies have identified various analogues of this compound demonstrating potent antibacterial activity. For instance, modifications to the naphthyridine scaffold, such as substitutions at specific positions, have been found to significantly affect antibacterial potency. This has led to the identification of compounds with enhanced activity compared to standard antibiotics, highlighting the importance of structural variations in designing new antibacterial agents (Chu et al., 1986).
Synthetic Pathways and Chemical Modifications
Research has also explored synthetic pathways to create derivatives of naphthyridine-based compounds. Efficient synthetic methods have been developed to introduce various functional groups into the naphthyridine core, expanding the chemical diversity and potential applications of these compounds. For example, the introduction of amino groups and modifications at the carboxylate position have been investigated, leading to compounds with varying biological activities. These studies not only contribute to the understanding of the chemistry of naphthyridines but also open up possibilities for the development of new drugs based on this scaffold (Plisson & Chenault, 2001).
Neuroprotective Properties
Another intriguing area of research involves examining the neuroprotective properties of naphthyridine derivatives. Compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from various types of stress. These studies have found that certain derivatives can reduce cell death induced by factors such as oxidative stress and calcium overload, indicating potential therapeutic applications in neurodegenerative diseases (Orozco et al., 2004).
Wirkmechanismus
The mode of action of these compounds often involves interactions with specific cellular targets, leading to changes in cell function. For example, some compounds inhibit the activity of enzymes or block the function of receptors, thereby altering the biochemical pathways within the cell .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic efficacy. Specific adme properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .
The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability, solubility, and overall efficacy .
Eigenschaften
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c1-3-27-10-16(18(29)15-8-7-12(2)25-19(15)27)20(30)31-11-17(28)26-14-6-4-5-13(9-14)21(22,23)24/h4-10H,3,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBLKSOSSORJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2562092.png)
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)



![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)

![1-(3,4-Difluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2562106.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)
